molecular formula C12H13NO3 B2389608 N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 333747-75-4

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2389608
M. Wt: 219.24
InChI Key: XSEFLCAZAPLJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzodioxine derivatives and has been found to exhibit interesting pharmacological properties.

Scientific Research Applications

Intramolecular Functionalization in Organic Chemistry

Intramolecular functionalization of cyclopropyl derivatives, including compounds like N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a significant area of research in organic chemistry. Ladd et al. (2016) explored the intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, which can be related to the structure of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. This process proceeds without silver or pivalate additives and is versatile for various ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates, yielding good to excellent results (Ladd, Belouin, & Charette, 2016).

Structural Analysis and Synthesis in Crystallography

Pokhodylo et al. (2021) conducted a study on a related compound, involving the synthesis and crystal structure analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. The cyclopropyl ring's orientation and its interactions in the crystal structure provide insights that could be relevant to understanding similar compounds like N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Antimicrobial Activity of Cyclopropyl Derivatives

Research by Devarasetty et al. (2019) highlights the antimicrobial potential of cyclopropyl-containing compounds. They synthesized and tested a series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, demonstrating good to excellent antimicrobial activity. This study suggests the potential of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in antimicrobial applications (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Cyclopropyl Rings in Drug Molecules

Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development. The unique features of the cyclopropyl ring, such as its coplanarity and enhanced π-character, contribute significantly to the properties of drugs containing it. This review can provide valuable insights into how the cyclopropyl ring in compounds like N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can influence their pharmacological properties (Talele, 2016).

properties

IUPAC Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(13-8-5-6-8)11-7-15-9-3-1-2-4-10(9)16-11/h1-4,8,11H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEFLCAZAPLJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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